Éther benzylique de la résorufine

Vue d'ensemble

Description

- Ce composé sert de substrat pour l'enzyme cytochrome P450 (CYP), en particulier CYP3A4 .

- Lors de la coupure enzymatique, la résorufine est libérée et présente des maxima d'excitation/d'émission à 570/580 nm .

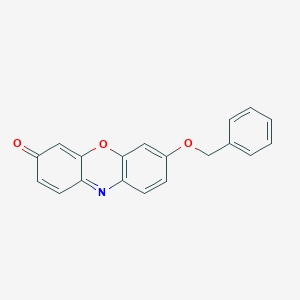

Éther benzylique de la résorufine: est un substrat enzymatique fluorescent couramment utilisé dans la recherche et la découverte de médicaments. Sa structure chimique est .

Applications De Recherche Scientifique

Monitoring Cytochrome P450 Activity

BzRes is extensively employed as a fluorogenic substrate for the detection of cytochrome P450 (CYP) enzyme activity. This enzyme family plays a crucial role in the metabolism of various substances, including drugs and xenobiotics. The fluorescence intensity produced upon enzymatic conversion of BzRes to resorufin provides a sensitive measure of CYP activity.

- Detection of CYP3A4 : BzRes is particularly useful for monitoring CYP3A4 activity, which is significant in drug metabolism and pharmacokinetics .

| Enzyme | Substrate | Detection Method |

|---|---|---|

| CYP3A4 | Resorufin Benzyl Ether | Fluorescence Measurement |

Drug Metabolism Studies

BzRes facilitates the study of drug interactions and metabolism by providing insights into how different compounds affect CYP enzyme activities. This application is vital for understanding pharmacological effects and potential drug-drug interactions.

- Case Study : The inhibition of CYP3A4 by extracts from traditional Chinese medicine was investigated using BzRes as a substrate, demonstrating its utility in evaluating herbal remedies' effects on drug metabolism .

Detection of Reactive Species

Recent studies have modified BzRes to enhance its capabilities in detecting reactive species such as peroxynitrite (ONOO⁻). By incorporating specific moieties into the BzRes structure, researchers have developed probes that can respond to oxidative stress markers, expanding its application beyond enzyme monitoring .

- Example : A boronate-modified version of BzRes has been used to detect ONOO⁻ through a self-immolation mechanism, showcasing its versatility in biochemical assays .

Therapeutic Potential

Research has also explored the potential antibacterial properties of resorufin derivatives. Modifications to the resorufin scaffold have been investigated for their efficacy against pathogens like Mycobacterium tuberculosis, indicating that compounds derived from BzRes may have therapeutic applications .

Case Study 1: Inhibition Studies

A study examined the inhibitory effects of various plant extracts on CYP3A4 using BzRes as a substrate. The results highlighted significant variations in enzyme activity based on the extract composition, underscoring the importance of BzRes in pharmacological research.

Case Study 2: Fluorescent Probes Development

Research focusing on developing fluorescent probes for intracellular hydrogen sulfide (H₂S) detection utilized BzRes derivatives. These probes demonstrated improved sensitivity and faster signal generation compared to traditional methods, illustrating the innovative applications of resorufin compounds in cellular biology .

Mécanisme D'action

Target of Action

Resorufin benzyl ether, also known as Benzyloxyresorufin, primarily targets the cytochrome P450 (CYP)3A4 . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

Resorufin benzyl ether acts as a fluorometric probe and a substrate for CYP3A4 . It interacts with the enzyme, and upon enzyme cleavage, resorufin is released . This interaction results in changes that can be detected through fluorescence signals .

Biochemical Pathways

The interaction of Resorufin benzyl ether with CYP3A4 is part of the broader cytochrome P450 enzyme system, which is involved in the metabolic oxidation of various chemical compounds . The cleavage of Resorufin benzyl ether by CYP3A4 leads to the release of resorufin, which can be detected due to its fluorescence .

Pharmacokinetics

It is typically used near its apparent km value of 30 µm to screen the inhibition/activation potential of test compounds, predict potential drug-drug interactions, or monitor other cyp450 activities .

Result of Action

The cleavage of Resorufin benzyl ether by CYP3A4 results in the release of resorufin . Resorufin is a fluorophore that exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . This makes it possible to detect various biological molecules in situ and in real-time .

Action Environment

The action of Resorufin benzyl ether can be influenced by environmental factors. For instance, the fluorescence of resorufin is pH-dependent . Below the pKa (~6.0), the absorption shifts to 480 nm, and both the molar absorptivity and fluorescence quantum yield are markedly lower . Additionally, resorufin is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .

Analyse Biochimique

Biochemical Properties

Resorufin Benzyl Ether plays a significant role in biochemical reactions. It has been used as a fluorescent enzyme substrate, particularly for CYP450-linked enzymes . The nature of its interaction with these enzymes is through its ability to produce quantitative fluorescence signals, which can be obtained through a handheld digital microscope and an image analysis software .

Cellular Effects

The effects of Resorufin Benzyl Ether on various types of cells and cellular processes are primarily observed through its role as a fluorescent probe. It aids in the detection of various biological molecules in situ and in real-time, offering high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback .

Molecular Mechanism

At the molecular level, Resorufin Benzyl Ether exerts its effects through its high fluorescence quantum yield and pronounced ability in both fluorescence and colorimetric analysis . It interacts with various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .

Temporal Effects in Laboratory Settings

Its stability and degradation, as well as any long-term effects on cellular function, can be observed through its consistent performance as a fluorescent probe .

Dosage Effects in Animal Models

The effects of Resorufin Benzyl Ether at different dosages in animal models have not been extensively studied. Its use as a fluorescent probe suggests that it may have threshold effects, with its fluorescence intensity varying depending on the concentration .

Metabolic Pathways

Resorufin Benzyl Ether is involved in metabolic pathways through its interaction with CYP450-linked enzymes

Transport and Distribution

The transport and distribution of Resorufin Benzyl Ether within cells and tissues are primarily facilitated by its role as a fluorescent probe. It is yet to be determined whether it interacts with any specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of Resorufin Benzyl Ether and its effects on activity or function are primarily observed through its role as a fluorescent probe. It is yet to be determined whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse: L'éther benzylique de la résorufine peut être synthétisé selon diverses méthodes. Une approche courante implique la réaction de la résorufine (7-hydroxy-3H-phénoxazin-3-one) avec du bromure de benzyle ou du chlorure de benzyle.

Conditions de réaction: La réaction se produit généralement en conditions basiques, comme l'utilisation de carbonate de potassium (K₂CO₃) comme base dans un solvant organique (par exemple, le diméthylsulfoxyde, DMSO).

Production industrielle: Bien que non largement produit industriellement, les chercheurs le préparent souvent en laboratoire pour des applications spécifiques.

Analyse Des Réactions Chimiques

Réactions: L'éther benzylique de la résorufine peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants:

Principaux produits: Le produit principal est la résorufine, qui présente une forte fluorescence.

Applications de recherche scientifique

Essais biochimiques: L'éther benzylique de la résorufine est largement utilisé pour évaluer l'activité de l'enzyme CYP3A4. Les chercheurs l'utilisent près de sa apparente pour cribler les inhibiteurs ou activateurs potentiels.

Prédiction des interactions médicamenteuses: En surveillant les activités du CYP450, il aide à prédire les interactions médicamenteuses.

Autres activités du CYP450: Au-delà du CYP3A4, il peut être utilisé pour étudier d'autres isoformes du CYP450.

Mécanisme d'action

- Lors de la coupure enzymatique par le CYP3A4, la résorufine est libérée. Le mécanisme implique des groupes de reconnaissance modifiés par des boronates.

Cibles moléculaires: Les enzymes CYP3A4 reconnaissent et coupent spécifiquement la partie éther benzylique.

Comparaison Avec Des Composés Similaires

Unicité: L'unicité de l'éther benzylique de la résorufine réside dans sa structure modifiée par des boronates, permettant l'auto-immolation pour la détection de ONOO⁻.

Composés similaires: Bien que l'éther benzylique de la résorufine se distingue, d'autres dérivés de la résorufine (par exemple, la résorufine elle-même) partagent des propriétés de fluorescence similaires.

Activité Biologique

Resorufin benzyl ether (BzRes), with the CAS number 87687-02-3, is a fluorogenic compound widely utilized in biochemical research, particularly for monitoring cytochrome P450 (CYP) enzyme activities. This article provides a comprehensive overview of its biological activity, focusing on its role as a substrate for various CYP enzymes, its applications in pharmacological studies, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 303.31 g/mol

- Density : 1.26 g/cm³

- Boiling Point : 479.9 °C

- Excitation/Emission Wavelengths : 530–570 nm / 590 nm

Role in Cytochrome P450 Activity

Cytochrome P450 enzymes are crucial for drug metabolism and the biotransformation of various compounds in the body. Resorufin benzyl ether serves as a substrate for these enzymes, particularly CYP3A4, which is involved in the metabolism of approximately 50% of all drugs on the market. The fluorescence generated upon enzymatic reaction allows for sensitive detection and quantification of enzyme activity.

Table 1: Fluorescence Properties of Resorufin Benzyl Ether

| Property | Value |

|---|---|

| Excitation Wavelength | 530–570 nm |

| Emission Wavelength | 590 nm |

| Extinction Coefficient | 65,000 cm⁻¹ M⁻¹ |

| Quantum Yield | 0.75 |

Resorufin benzyl ether is converted to resorufin by CYP enzymes through hydroxylation reactions. This conversion results in an increase in fluorescence intensity proportional to enzyme activity, making it an effective tool for assessing CYP function in various biological samples.

Applications in Research

- Drug Metabolism Studies : BzRes is frequently used to evaluate the effects of drugs on CYP activity, providing insights into potential drug-drug interactions.

- Toxicology Assessments : It aids in understanding how environmental toxins affect metabolic pathways mediated by CYP enzymes.

- Pharmacogenomics : BzRes can be used to study genetic variations in CYP enzymes that influence individual responses to medications.

Case Study 1: Drug Interaction Analysis

A study investigated the inhibitory effects of herbal extracts on CYP3A4 using BzRes as a substrate. The results indicated significant inhibition by certain extracts, suggesting potential interactions that could affect drug metabolism and efficacy .

Case Study 2: Environmental Toxicology

Research demonstrated that exposure to specific pollutants altered CYP3A4 activity as measured by fluorescence changes with BzRes, highlighting its utility in environmental health studies .

Limitations and Considerations

While Resorufin benzyl ether is a powerful tool for monitoring CYP activity, researchers must consider:

- Specificity : Different CYP enzymes may exhibit varying affinities for BzRes.

- Experimental Conditions : Factors such as buffer composition and incubation time can significantly affect fluorescence readings.

Propriétés

IUPAC Name |

7-phenylmethoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZRYTITWLGTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236553 | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87687-02-3 | |

| Record name | Benzyloxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxyresorufin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.